molecular formula C4H6O6S B6172573 methyl (4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate CAS No. 2613299-53-7

methyl (4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate

Cat. No.: B6172573
CAS No.: 2613299-53-7
M. Wt: 182.2
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate is a chemical compound with a unique structure that includes a dioxathiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a dioxathiolane precursor, which is then reacted with methylating agents under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as methanol or dichloromethane and may require catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various sulfone and sulfide derivatives, as well as esters and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. These interactions can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4R)-2,2-dioxo-1,3,2lambda6-dioxathiolane-4-carboxylate: shares similarities with other dioxathiolane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

2613299-53-7

Molecular Formula

C4H6O6S

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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